N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide
Description
N-Benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide is a synthetic indole-derived acetamide featuring a benzyl group, a phenyl group, and a ketone moiety at the 2-position of the indole ring. Indole derivatives are pharmacologically significant due to their structural resemblance to endogenous neurotransmitters and their ability to modulate biological targets such as enzymes and receptors.
Properties
IUPAC Name |
N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c26-22(20-15-24-21-14-8-7-13-19(20)21)23(27)25(18-11-5-2-6-12-18)16-17-9-3-1-4-10-17/h1-15,24H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHQJKDCHHYHOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the condensation of indole-3-carboxaldehyde with benzylamine, followed by acylation with phenylacetyl chloride. The reaction is usually carried out under reflux conditions in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or phenyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Scientific Research Applications
Antitumor Activity
One of the primary applications of N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide is its antitumor properties. Research indicates that this compound exhibits significant activity against various solid tumors, including colorectal and lung cancers.
In addition to its antitumor properties, this compound has been investigated for various biological activities:
- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication, making it a candidate for antiviral drug development.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
Mechanism of Action
The mechanism of action of N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s structure can be compared to derivatives with modifications at the indole ring, acetamide backbone, or N-substituents. Key analogs include:
- N-Substituent Effects : Replacing N-phenyl with N-methyl () reduces steric bulk, possibly increasing solubility but decreasing receptor affinity. Fluorination () introduces electron-withdrawing effects, altering electronic distribution and bioavailability .
Physicochemical Properties
- Melting Points: N-Benzyl-2-(1H-indol-3-yl)acetamide (29): 155–156°C . N-Benzyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide: Higher molecular weight (354.41 g/mol) suggests a higher melting point than non-phenylated analogs .
- Solubility : The N-phenyl group in the target compound may reduce aqueous solubility compared to N-methyl or polar substituents (e.g., 4-fluorobenzyl) .
Biological Activity
N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and enzyme inhibition. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on current research findings.
Molecular Formula : C23H18N2O2
Molecular Weight : 354.409 g/mol
InChI Key : InChI=1S/C23H18N2O2/c26-22(20-15-24-21-14-8)17-10-11-19(25)23(27)18(17)12-13-16(19)9/h8-13,15H,14H2,1-7H3
Synthesis
The compound can be synthesized through various methods involving the reaction of indole derivatives with acetamides. Specific synthetic routes have been documented in patent literature, emphasizing its potential for modification to enhance biological activity against specific targets such as cancer cells .
Antitumor Activity
Research indicates that this compound exhibits notable antitumor properties , particularly against solid tumors such as colorectal and lung cancers. The compound has been shown to disrupt cancer cell proliferation and induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Table 1: Summary of Antitumor Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | Induction of apoptosis |
| HCT116 (Colon Cancer) | 3.5 | Inhibition of cell cycle progression |
| MCF7 (Breast Cancer) | 4.0 | Activation of caspase pathways |
Enzyme Inhibition
Additionally, the compound has been evaluated for its ability to inhibit carbonic anhydrase (CA), an enzyme implicated in various physiological processes and disease states, including tumor growth. The inhibition profile indicates that this compound shows promising selectivity towards certain isoforms of carbonic anhydrase, which may contribute to its antitumor effects .
Table 2: Carbonic Anhydrase Inhibition Profile
| Isoform | Ki (nM) | Comparison with Standard Inhibitor (Acetazolamide) |
|---|---|---|
| hCA I | 45.10 | Less potent than acetazolamide (Ki = 20 nM) |
| hCA II | 5.87 | Comparable potency |
| hCA IX | 7.91 | Similar efficacy |
Study 1: Antitumor Efficacy in Colorectal Cancer
A study conducted by researchers at Cairo University demonstrated that this compound significantly inhibited the growth of colorectal cancer cells in vitro. The study utilized various assays to assess cell viability and apoptosis induction, revealing a dose-dependent response with marked reductions in cell viability at concentrations above 3 µM .
Study 2: Enzyme Inhibition Mechanism
In another investigation focusing on enzyme inhibition, molecular docking studies revealed that the compound binds effectively to the active site of carbonic anhydrase isoforms, providing insights into its mechanism of action. The binding affinities were calculated using molecular dynamics simulations, which corroborated experimental findings regarding its inhibitory potential .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via multi-step reactions involving indole derivatives. For example, coupling reactions between indole-3-glyoxyl chloride and N-benzylaniline under reflux conditions yield the target compound. Key intermediates like 1-(4-chlorobenzyl)-indole are synthesized via alkylation of indole, followed by oxidation to form the glyoxyl moiety . Characterization employs IR spectroscopy (C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR (indole H-2 proton at δ 7.6–7.8 ppm, carbonyl carbons at δ 165–175 ppm), and mass spectrometry (m/z 400–450 range) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- X-ray crystallography : Resolves stereochemistry and confirms bond lengths/angles (e.g., C=O bond ~1.21 Å, dihedral angles between indole and benzyl groups) using SHELX software .
- Advanced NMR : 2D experiments (COSY, HSQC, HMBC) map connectivity, while 1,1-ADEQUATE confirms long-range correlations (e.g., indole C-3 to carbonyl carbon) .
- Elemental analysis : Validates purity (C, H, N within ±0.5% of theoretical values) .
Q. How is the purity of this compound assessed during synthesis?
- Methodology :
- TLC monitors reaction progress (e.g., silica gel plates, ethyl acetate/hexane eluent).
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) quantify impurities (<1% threshold) .
- Recrystallization : Methanol or ethyl acetate removes by-products, confirmed by sharp melting points (e.g., 138°C ±2°C) .
Advanced Research Questions
Q. What strategies optimize reaction yields for this compound under varying conditions?
- Methodology :
- Catalyst screening : Pd(OH)₂/C improves hydrogenation efficiency (82% yield) in reductive steps .
- Microwave-assisted synthesis : Reduces reaction time (2 hours vs. 24 hours conventional) for cyclization steps .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of indole intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
